molecular formula C6H8N2O2 B12342447 3H-Pyrazol-3-one, 4-acetyl-2,4-dihydro-5-methyl- CAS No. 13925-22-9

3H-Pyrazol-3-one, 4-acetyl-2,4-dihydro-5-methyl-

Cat. No.: B12342447
CAS No.: 13925-22-9
M. Wt: 140.14 g/mol
InChI Key: WGNFKZUVNNARMQ-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one, 4-acetyl-2,4-dihydro-5-methyl- is an organic compound belonging to the pyrazolone family. This compound is characterized by its pyrazolone ring structure, which is a five-membered ring containing two nitrogen atoms and one ketone group. The presence of an acetyl group at the 4-position and a methyl group at the 5-position further defines its chemical identity. Pyrazolones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 4-acetyl-2,4-dihydro-5-methyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions. For instance, the reaction between hydrazine hydrate and acetylacetone in the presence of an acid catalyst can yield the desired pyrazolone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 3H-Pyrazol-3-one, 4-acetyl-2,4-dihydro-5-methyl- .

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one, 4-acetyl-2,4-dihydro-5-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolones, alcohol derivatives, and pyrazole compounds.

Scientific Research Applications

3H-Pyrazol-3-one, 4-acetyl-2,4-dihydro-5-methyl- has been extensively studied for its scientific research applications:

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 4-acetyl-2,4-dihydro-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways involved in inflammation and pain, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Similar structure but with a phenyl group at the 2-position.

    3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-: Lacks the acetyl group at the 4-position.

    3H-Pyrazol-3-one, 4-((1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)amino)-2,4-dihydro-: Contains additional substituents at the 4-position.

Uniqueness

The presence of both the acetyl and methyl groups in 3H-Pyrazol-3-one, 4-acetyl-2,4-dihydro-5-methyl- imparts unique chemical and biological properties. These substituents influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other pyrazolone derivatives .

Properties

CAS No.

13925-22-9

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

4-acetyl-3-methyl-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C6H8N2O2/c1-3-5(4(2)9)6(10)8-7-3/h5H,1-2H3,(H,8,10)

InChI Key

WGNFKZUVNNARMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C1C(=O)C

Origin of Product

United States

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